Alkoxy Chain Length Differentiation: Ethoxy vs. Methoxy Impacts Lipophilicity and Steric Bulk
Replacing the 2-ethoxy group with a 2-methoxy group (2-Methoxy-3,5-dimethylbenzaldehyde, CAS 16313-77-2) reduces both molecular weight and lipophilicity. The target compound exhibits a predicted LogP of 2.51 versus approximately 2.08 for the methoxy analog, representing a ΔLogP of ~0.43 units that corresponds to roughly a 2.7-fold difference in theoretical octanol/water partition coefficient . Molecular weight decreases from 178.23 to 164.20 g/mol (ΔMW = 14.03), and the ethoxy group adds an additional rotatable bond and increased van der Waals volume compared to methoxy [1]. These differences are material for any application where membrane permeability, solubility, or target binding pocket fit is sensitive to alkoxy chain length.
| Evidence Dimension | Predicted LogP (lipophilicity) and Molecular Weight |
|---|---|
| Target Compound Data | LogP = 2.51 (predicted); MW = 178.23 g/mol; Formula C₁₁H₁₄O₂ |
| Comparator Or Baseline | 2-Methoxy-3,5-dimethylbenzaldehyde (CAS 16313-77-2): LogP ≈ 2.08 (predicted); MW = 164.20 g/mol; Formula C₁₀H₁₂O₂ |
| Quantified Difference | ΔLogP ≈ +0.43; ΔMW = +14.03 g/mol; ~2.7-fold theoretical increase in lipophilicity |
| Conditions | Predicted LogP values from vendor technical datasheets and standard computational estimation (comparable conditions) |
Why This Matters
Procurement of the ethoxy rather than the methoxy analog is mandated when experimental SAR or physicochemical profiling requires the higher lipophilicity and altered steric profile conferred by the ethyl group.
- [1] ChemBase. 2-Ethoxy-3,5-dimethylbenzaldehyde (ID 50103) MW 178.22766; 2-Methoxy-3,5-dimethylbenzaldehyde (ID 50102) MW 164.20108. View Source
